molecular formula C27H25N3OS B2592457 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1207041-94-8

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2592457
CAS No.: 1207041-94-8
M. Wt: 439.58
InChI Key: XXPASCXLHJKXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a complex molecular structure combining an indoline moiety with a substituted imidazole ring, linked by a thioether-ketone functional group. Indoline derivatives are recognized in pharmaceutical research for their diverse biological activities and presence in various pharmacologically active compounds . The imidazole ring is a privileged scaffold in drug discovery, known for its ability to participate in hydrogen bonding and its prevalence in molecules with various biological properties . The integration of these structures makes this compound a valuable intermediate or building block for researchers developing new chemical entities. Potential applications include its use as a precursor in the synthesis of more complex molecules for biological screening, or as a model compound for studying structure-activity relationships (SAR) in heterocyclic chemistry. This product is intended for laboratory research purposes only by qualified personnel. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3OS/c1-19-7-11-22(12-8-19)25-17-28-27(30(25)23-13-9-20(2)10-14-23)32-18-26(31)29-16-15-21-5-3-4-6-24(21)29/h3-14,17H,15-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPASCXLHJKXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of an aldehyde with a diamine in the presence of an acid catalyst.

    Thioether Formation: The imidazole derivative can be reacted with a thiol compound under basic conditions to form the thioether linkage.

    Indoline Attachment: The final step involves the coupling of the thioether-imidazole intermediate with an indoline derivative, possibly through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can undergo reduction under catalytic hydrogenation conditions.

    Substitution: The indoline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitrated indoline derivatives.

Scientific Research Applications

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with imidazole and indoline structures can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Imidazole 1,5-di-p-tolyl, thioether, indolin-ethanone Thioether, ketone, indoline
2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols Nitroimidazole 5-nitro, dimethyl, aryl groups Nitro, hydroxyl, aryl
3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole Imidazole-triazole 4',5'-diphenyl, triazole linkage Triazole, diphenyl
  • Electronic Effects : The target compound’s p-tolyl groups (electron-donating methyl) contrast with the electron-withdrawing nitro group in ’s nitroimidazole derivatives. This difference likely influences reactivity and binding interactions .
  • Hybrid Systems : Unlike the triazole-linked imidazole in , the target compound’s thioether and indoline groups may enhance solubility and metabolic stability in biological systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.